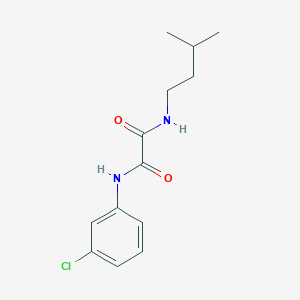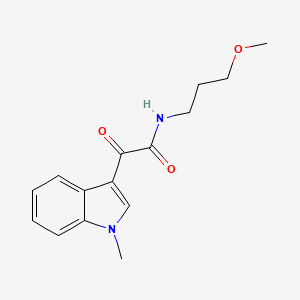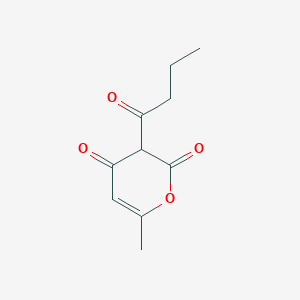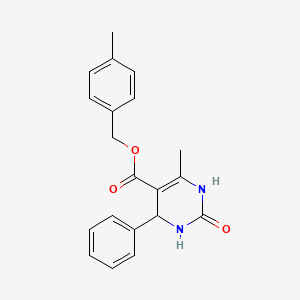![molecular formula C18H22O4 B5216953 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as IPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of benzene and contains two ether groups and a methoxy group, making it a useful intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been shown to interact with the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been shown to protect against neurotoxicity induced by various agents, including hydrogen peroxide and amyloid beta.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene in lab experiments is its ease of synthesis and availability. It is also a versatile compound that can be used in various applications. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene in scientific research. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have applications in the development of new materials, such as organic semiconductors and MOFs. Further research is needed to fully understand the mechanism of action of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields.
Conclusion
In conclusion, 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene is a useful compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis and availability make it a versatile compound that can be used in various applications. Further research is needed to fully understand the mechanism of action of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves a multi-step process that starts with the reaction of 4-methoxyphenol with 2-bromoethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with sodium hydride and 1-bromo-2-isopropoxybenzene to form 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been used in various scientific research applications, including the synthesis of other compounds, such as 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene-based polymers and dendrimers. It has also been used as a ligand in the preparation of metal-organic frameworks (MOFs) and as a precursor in the synthesis of organic semiconductors.
Eigenschaften
IUPAC Name |
1-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14(2)22-18-7-5-4-6-17(18)21-13-12-20-16-10-8-15(19-3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXJGNCAWVTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6448644 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)
malonate](/img/structure/B5216924.png)
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)

![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)

